molecular formula C14H21N3O B8110070 11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane

11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane

Cat. No.: B8110070
M. Wt: 247.34 g/mol
InChI Key: LWNJLCUTZIXQRF-UHFFFAOYSA-N
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Description

11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation reactions . The reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate in a “click-reaction” setup .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the spirocyclic framework provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Pyridin-3-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is unique due to its combination of a pyridine ring with a spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

11-pyridin-3-yl-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-13(9-15-5-1)17-7-8-18-12-14(11-17)4-2-6-16-10-14/h1,3,5,9,16H,2,4,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNJLCUTZIXQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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